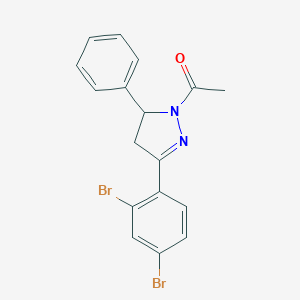![molecular formula C20H13N3O3S B304788 6-(1,3-benzodioxol-5-ylmethylene)-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B304788.png)
6-(1,3-benzodioxol-5-ylmethylene)-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(1,3-benzodioxol-5-ylmethylene)-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one is a synthetic compound that belongs to the class of thiazolo[3,2-a]pyrimidin-7-ones. It has been extensively studied for its potential applications in scientific research, particularly in the field of medicinal chemistry.
Mechanism of Action
The mechanism of action of 6-(1,3-benzodioxol-5-ylmethylene)-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one is not fully understood. However, it has been suggested that the compound may exert its antitumor activity by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. In addition, the compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
6-(1,3-benzodioxol-5-ylmethylene)-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, and to reduce oxidative stress in cells. In addition, the compound has been found to have a low toxicity profile, making it a promising candidate for further development as a therapeutic agent.
Advantages and Limitations for Lab Experiments
One of the main advantages of 6-(1,3-benzodioxol-5-ylmethylene)-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one for lab experiments is its high potency and selectivity against cancer cells. This makes it a valuable tool for studying the mechanisms of cancer cell growth and proliferation. However, one limitation of the compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Future Directions
There are several potential future directions for research on 6-(1,3-benzodioxol-5-ylmethylene)-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one. These include further studies on the compound's mechanism of action, as well as investigations into its potential applications in the treatment of inflammatory diseases and other conditions. In addition, there is potential for the development of new derivatives of the compound with improved solubility and other properties. Overall, 6-(1,3-benzodioxol-5-ylmethylene)-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one is a promising compound with a wide range of potential applications in scientific research.
Synthesis Methods
The synthesis of 6-(1,3-benzodioxol-5-ylmethylene)-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one involves the reaction of 2-aminothiazole with 1,3-benzodioxole-5-carbaldehyde in the presence of acetic acid. The resulting product is then reacted with phenyl isocyanate to yield the final compound. The synthesis method has been optimized to achieve high yields and purity of the compound.
Scientific Research Applications
6-(1,3-benzodioxol-5-ylmethylene)-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit potent antitumor activity against a range of cancer cell lines, including breast, lung, and colon cancer. In addition, the compound has been found to have anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
properties
Product Name |
6-(1,3-benzodioxol-5-ylmethylene)-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one |
|---|---|
Molecular Formula |
C20H13N3O3S |
Molecular Weight |
375.4 g/mol |
IUPAC Name |
(6Z)-6-(1,3-benzodioxol-5-ylmethylidene)-5-imino-3-phenyl-[1,3]thiazolo[3,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C20H13N3O3S/c21-18-14(8-12-6-7-16-17(9-12)26-11-25-16)19(24)22-20-23(18)15(10-27-20)13-4-2-1-3-5-13/h1-10,21H,11H2/b14-8-,21-18? |
InChI Key |
QRZHBNVAYOVIBJ-FIZBDXDJSA-N |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C\3/C(=N)N4C(=CSC4=NC3=O)C5=CC=CC=C5 |
SMILES |
C1OC2=C(O1)C=C(C=C2)C=C3C(=N)N4C(=CSC4=NC3=O)C5=CC=CC=C5 |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=C3C(=N)N4C(=CSC4=NC3=O)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-(3,4-dichlorophenyl)-5-[4-(methyloxy)phenyl]-1-propanoyl-4,5-dihydro-1H-pyrazole](/img/structure/B304707.png)
![5-(4-methoxyphenyl)-3-(4-methylphenyl)-1-[(4-methylphenyl)sulfonyl]-4,5-dihydro-1H-pyrazole](/img/structure/B304709.png)

![2-[2-[(1S,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethylsulfanyl]-5-(4-methoxyphenyl)-1,3,4-oxadiazole](/img/structure/B304712.png)
![N-benzyl-N-[1,2-diphenyl-2-(phenylsulfanyl)ethyl]amine](/img/structure/B304716.png)
![ethyl 3,4-diphenyl-5-(1H-pyrrol-1-yl)thieno[2,3-c]pyridazine-6-carboxylate](/img/structure/B304718.png)
![2-methyl-N-[5-(thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B304721.png)
![butyl N-[5-[(3-methylphenyl)methylsulfanylmethyl]-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B304723.png)
![2-(1-adamantyl)-6-[(5-bromo-2-furyl)methylene]-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B304724.png)
![2-bromo-4-[(5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-6-methoxyphenyl methanesulfonate](/img/structure/B304725.png)
![2-(1-adamantyl)-5-imino-6-[(5-phenyl-2-furyl)methylene]-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B304726.png)
![6-{[5-(2-chlorophenyl)-2-furyl]methylene}-5-imino-2-(2-thienylmethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B304728.png)